Ferrous hexafluorosilicate, hexahydrate
Description
Significance in Contemporary Inorganic Chemistry and Materials Science
Ferrous hexafluorosilicate (B96646), hexahydrate, holds a significant position in contemporary inorganic chemistry primarily as a well-characterized example of a high-spin iron(II) complex. researchgate.net Its structure, featuring a [Fe(H₂O)₆]²⁺ cation and a [SiF₆]²⁻ anion, provides a valuable model for studying the properties and behavior of hydrated divalent iron ions.
In the realm of materials science, the compound has recently emerged as a precursor for novel functional materials. Of particular note is the electrochemical synthesis of photoluminescent nanoparticles of ferrous hexafluorosilicate, hexahydrate. rsc.org This discovery has opened new avenues for its application in optical and electronic devices, moving beyond its more traditional roles. The study of its magnetic properties also contributes to the broader understanding of iron-containing materials.
Historical Context of Advanced Investigations
The study of fluorine and its compounds has a rich history, with the element's isolation in the 19th century paving the way for the exploration of a vast array of inorganic fluorides. rsc.orgnih.gov Early investigations into metal hexafluorosilicates were foundational to understanding their structures and properties.
Advanced investigations into this compound, specifically, have been driven by the development of sophisticated analytical techniques. Spectroscopic methods, such as Mössbauer spectroscopy, have been instrumental in probing the electronic structure and bonding within the iron(II) complex. rsc.org Similarly, X-ray crystallography has provided detailed insights into its crystal structure. The more recent focus on its potential applications in materials science marks a new chapter in the scientific inquiry of this compound.
Scope of Current Research Directions
Current research on this compound, is predominantly concentrated on its novel luminescent properties and its potential as a precursor for advanced materials. The electrochemical synthesis of luminescent nanoparticles from this compound is a key area of investigation, with studies focusing on optimizing the synthesis process and characterizing the resulting materials' optical properties. rsc.org
Beyond luminescence, researchers are exploring the magnetic properties of this compound, and its potential use in the development of magnetic materials. The compound's role as a source of iron and hexafluorosilicate ions also makes it a candidate for the synthesis of other complex inorganic structures and materials with tailored properties.
Detailed Research Findings
Advanced analytical techniques have provided a wealth of information regarding the physicochemical properties and behavior of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound, are summarized in the table below. It is typically found as a light green powder. americanelements.com
| Property | Value |
| Molecular Formula | FeSiF₆·6H₂O |
| Molecular Weight | 306.01 g/mol |
| Appearance | Light green powder |
| CAS Number | 12021-70-4 |
Crystallographic Data
This compound, crystallizes in a rhombohedral crystal system. rsc.org This structure is characterized by a slightly distorted arrangement of [Fe(H₂O)₆]²⁺ octahedral complexes at the corners of the unit cell, with the [SiF₆]²⁻ anion at the center, all interconnected by hydrogen bonds. rsc.org
| Parameter | Value |
| Crystal System | Rhombohedral |
| Space Group | R-3 |
Synthesis and Formation
Traditionally, this compound can be synthesized through the reaction of iron(II) oxide or iron(II) carbonate with hexafluorosilicic acid. A more recent and advanced method involves the electrochemical synthesis of luminescent nanoparticles of the compound. This process utilizes the electrochemical etching of substrates composed of iron disilicide (FeSi₂) and silicon (Si) in a solution of hydrofluoric acid (HF) and ethanol (B145695). mdpi.com
Thermal Decomposition Analysis
Applications in Materials Science
The most prominent application of this compound, in materials science is in the production of luminescent materials. The electrochemically synthesized nanoparticles exhibit strong photoluminescence in the red-yellow spectral region, making them promising candidates for applications in light-emitting devices and bio-imaging. rsc.org Furthermore, its role as a precursor allows for its use in the synthesis of other iron-containing compounds and materials. nih.gov
Properties
CAS No. |
12021-70-4 |
|---|---|
Molecular Formula |
FeSiF6·6H2O |
Molecular Weight |
306.02 |
Synonyms |
Iron fluorosilicate (FeSiF6), hexahydrate |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Crystal Engineering
Electrochemical Pathways for Nanostructured Ferrous Hexafluorosilicate (B96646), Hexahydrate
The electrochemical synthesis of ferrous hexafluorosilicate, hexahydrate in nanopowder form has been demonstrated as a viable method for producing materials with unique properties, such as photoluminescence. researchgate.netupenn.edu This approach typically involves the anodization and etching of silicon-containing substrates in a specialized electrolyte.
Mechanisms of Formation via Anodization and Etching Processes
The formation of this compound nanopowder via electrochemical methods is a complex process involving the anodic dissolution of both iron and silicon species in a fluoride-containing electrolyte. The primary mechanism involves the electrochemical etching of a substrate, typically composed of iron silicide (FeSi₂) and silicon (Si), in a solution of hydrofluoric acid (HF) and ethanol (B145695) (C₂H₅OH). upenn.edu
Fe + H₂SiF₆ + 6H₂O → FeSiF₆·6H₂O + H₂
The process is carefully controlled to promote the formation of the desired nanopowder. The use of ethanol in the electrolyte is crucial as it helps to wet the surface of the silicon substrate and remove hydrogen bubbles that form during the reaction, ensuring a more uniform etching process. researchgate.netkyushu-u.ac.jp
Influence of Substrate and Electrolyte Parameters on Nanopowder Characteristics
The characteristics of the resulting this compound nanopowder are highly dependent on the parameters of the electrochemical synthesis. These parameters include the composition of the substrate, the concentration of the electrolyte components, the applied current density, and the temperature.
Substrate Composition: The use of metallurgical FeSi₂/Si substrates provides the necessary iron and silicon precursors for the formation of the compound. researchgate.netupenn.edu The ratio of iron to silicon in the substrate can influence the stoichiometry of the reaction and the yield of the final product.
Electrolyte Composition: The concentration of hydrofluoric acid in the ethanol-based electrolyte is a critical factor. researchgate.net A 1:1 volume ratio of HF to ethanol has been successfully used. upenn.edu The fluoride (B91410) ion concentration directly impacts the rate of silicon etching and the formation of hexafluorosilicic acid.
Current Density and Temperature: The applied current density influences the rate of the electrochemical reactions. A constant current mode, for example at 100 mA/cm², has been employed in the synthesis of luminescent nanopowders. upenn.edu Temperature also plays a significant role; lower temperatures (e.g., +20 °C) are often used to control the reaction rate and prevent excessive heating of the electrolyte. upenn.eduresearchgate.net The interplay between current density and temperature affects the particle size, morphology, and crystalline quality of the nanopowder. For instance, in related electrochemical deposition systems, higher temperatures can lead to smoother coatings by reducing electrolyte viscosity and increasing conductivity. researchgate.net
| Parameter | Typical Value/Range | Influence on Nanopowder Characteristics |
| Substrate | Metallurgical FeSi₂/Si | Source of iron and silicon for the reaction. |
| Electrolyte | 1:1 (v/v) Hydrofluoric Acid : Ethanol | HF provides fluoride ions for etching; ethanol aids in wetting and H₂ bubble removal. researchgate.netupenn.edukyushu-u.ac.jp |
| Current Density | 100 mA/cm² | Affects the rate of electrochemical reactions and particle formation. upenn.edu |
| Temperature | +20 °C | Controls reaction kinetics and influences crystal growth. upenn.edu |
Controlled Crystal Growth Techniques
The preparation of high-quality single crystals of this compound is essential for fundamental studies of its physical properties. Solution-based growth methods are commonly employed for this purpose.
Solution-Based Growth for Single Crystal Preparation
Single crystals of this compound can be grown from aqueous solutions by methods such as slow evaporation. This technique involves preparing a saturated or slightly supersaturated solution of the compound and allowing the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, leading to the nucleation and growth of crystals.
In a typical procedure, a solution would be prepared by reacting iron or an iron salt with hexafluorosilicic acid. For analogous compounds like sodium hexafluorosilicate, single crystals have been obtained by the slow evaporation of a solution at room temperature. nih.gov A similar approach can be adapted for this compound. The growth of large, high-quality single crystals often requires careful control over the evaporation rate and the purity of the starting materials.
Factors Governing Crystal Morphology and Quality
The morphology and quality of the resulting crystals are influenced by several factors during the growth process. These include the purity of the solution, the rate of evaporation, the temperature, and the presence of any impurities or additives.
The rate of evaporation is a critical parameter. Slow evaporation rates generally favor the growth of larger and more perfect crystals, while rapid evaporation can lead to the formation of smaller, less well-formed crystals or polycrystalline aggregates. Temperature control is also important, as the solubility of this compound is temperature-dependent. Maintaining a constant temperature can help to ensure a steady and controlled crystal growth rate.
Solid-State Synthesis and Doping Strategies
While solution-based methods are common, solid-state synthesis offers an alternative route to producing this compound, potentially with different properties. Doping strategies can also be employed to modify its characteristics.
Solid-state synthesis of fluorides and related materials can be achieved through methods such as mechanochemical synthesis and solid-state metathesis. nih.govalfred.edu Mechanochemical synthesis involves the use of mechanical energy, such as ball milling, to induce chemical reactions between solid reactants. dtu.dk This method can produce materials at lower temperatures than traditional solid-state reactions.
Solid-state metathesis reactions are another promising approach. These reactions typically involve the exchange of ions between two solid reactants, often a metal halide and an alkali or alkaline earth salt of the desired anion. uiowa.edursc.org For example, a potential route for the synthesis of ferrous hexafluorosilicate could involve the reaction of an iron halide (e.g., ferrous chloride, FeCl₂) with an alkali hexafluorosilicate (e.g., sodium hexafluorosilicate, Na₂SiF₆). These reactions are often highly exothermic and can proceed rapidly, yielding the desired product and a salt byproduct that can be washed away.
Incorporation of Heteroatoms into the Crystal Lattice
The intentional incorporation of heteroatoms into the crystal lattice of this compound (FeSiF₆·6H₂O) is an advanced technique aimed at modifying its physical and chemical properties. While extensive research on controlled doping of this specific compound is not widely reported, insights can be drawn from studies on related materials and synthesis methods where unintentional incorporation of impurities has been observed to influence properties.
Crystal engineering principles suggest that the substitution of the ferrous iron (Fe²⁺) ion with other divalent cations of similar ionic radii is a feasible approach for creating solid solutions of MₓFe₁₋ₓSiF₆·6H₂O. Potential isovalent dopants could include cations such as Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, and Zn²⁺, which are known to form isostructural hexafluorosilicate compounds. This process would involve the co-precipitation of the mixed metal hexafluorosilicates from an aqueous solution containing the desired stoichiometric ratio of the metal ions and hexafluorosilicic acid. The resulting doped crystals would be expected to exhibit modified magnetic, optical, and electronic properties depending on the nature and concentration of the incorporated heteroatom.
Research on the electrochemical synthesis of luminescent ferrous hexafluorosilicate hexahydrate nano-powders provides indirect evidence of the lattice's ability to accommodate other elements. In these studies, luminescent properties were observed when the material was synthesized from metallurgical FeSi₂/Si substrates, which inherently contain various impurities. rsc.org This suggests that the presence of these heteroatoms, likely incorporated into the FeSiF₆·6H₂O crystal structure as defects, creates electronic states within the band gap responsible for the observed photoluminescence. rsc.orgresearchgate.net
Table 1: Electrochemical Synthesis Parameters for Luminescent FFS Nano-powder
| Parameter | Value/Description | Reference |
| Substrate | Metallurgical FeSi₂/Si | alfa-chemistry.com |
| Anodization Cell | PTFE | alfa-chemistry.com |
| Electrolyte | 1:1 (v/v) mixture of Hydrofluoric Acid (HF) and Ethanol (C₂H₅OH) | alfa-chemistry.com |
| Current Mode | Constant | alfa-chemistry.com |
| Current Density | 100 mA/cm² | alfa-chemistry.com |
| Temperature | 20 °C | alfa-chemistry.com |
| Anodization Time | 180 minutes | alfa-chemistry.com |
| Stop-etching Pulse | 1-second pulse after each 1-second of current | alfa-chemistry.com |
| Product Yield | 3.5 to 5.0% | rsc.orgalfa-chemistry.com |
The successful synthesis of these luminescent nano-powders from impure substrates highlights a potential pathway for targeted heteroatom incorporation. By controlling the composition of the precursor materials, it may be possible to engineer the optical and electronic properties of this compound for specific applications.
Synthesis of Composite Materials Utilizing this compound as a Precursor
This compound can serve as a valuable precursor for the synthesis of iron-based composite materials, particularly iron oxide and iron fluoride-containing composites, through thermal decomposition. This method leverages the compound's composition to yield nanostructured materials with desirable properties for applications in catalysis, energy storage, and magnetic devices.
The thermal decomposition of FeSiF₆·6H₂O in a controlled atmosphere is expected to proceed through a series of steps involving dehydration, followed by the breakdown of the hexafluorosilicate anion and the oxidation of the ferrous iron. The final products would depend on the decomposition temperature, atmosphere (e.g., air, inert gas), and the presence of other reactive species. For instance, thermal decomposition in an oxidizing atmosphere would likely lead to the formation of iron oxides (e.g., Fe₂O₃, Fe₃O₄), silicon dioxide (SiO₂), and volatile fluorine-containing species.
While specific studies detailing the thermal decomposition of this compound for composite synthesis are not prevalent, the methodology is well-established for other iron-containing precursors, such as iron oleates and iron hydroxyfluorides, to produce iron oxide nanoparticles. nih.govrsc.orgresearchgate.net These studies demonstrate that precise control over reaction parameters can tailor the size, shape, and crystal phase of the resulting nanoparticles.
Table 2: Parameters for Thermal Decomposition of Iron Precursors for Nanoparticle Synthesis
| Parameter | Example System 1: Iron Stearate | Example System 2: Iron Oleate | Reference |
| Precursor | Iron (III) Stearate | Iron Oleate | nih.gov |
| Solvent | 1-Eicosene | Octadecene | nih.govrsc.org |
| Surfactants/Ligands | Oleic Acid, Sodium Oleate | Oleic Acid | nih.govrsc.org |
| Heating Profile | Heated to 120°C for 30-60 min, then to ~343°C at 15°C/min | Heated to 120°C, then to 315-320°C at 3.3-10°C/min | nih.govrsc.org |
| Atmosphere | Air | Inert (e.g., Argon) | nih.govrsc.org |
| Resulting Nanoparticles | Iron Oxide Nanocubes/Nanoplates | Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | nih.govrsc.org |
By analogy, the thermal decomposition of this compound, potentially in the presence of suitable surfactants and solvents, could be a viable route to synthesize iron oxide or iron fluoride-based nanocomposites. The in-situ formation of a silica (B1680970) matrix from the decomposition of the hexafluorosilicate anion could also lead to the direct synthesis of iron-based nanoparticles embedded within a silica matrix, offering enhanced stability and functionality. Further research in this area could open up new avenues for the fabrication of advanced composite materials.
Crystallographic Investigations and Structural Dynamics
High-Resolution X-ray Diffraction Studies
X-ray diffraction (XRD) is a foundational technique for determining the atomic and molecular structure of a crystal. By analyzing the scattering pattern of X-rays that have passed through a single crystal or a powder sample, researchers can deduce the arrangement of atoms within the crystal lattice.
High-resolution X-ray diffraction studies have established that at room temperature, ferrous hexafluorosilicate (B96646), hexahydrate crystallizes in a rhombohedrally distorted CsCl-type structure. rsc.org The structure belongs to the trigonal crystal system. More specifically, detailed analysis has identified the space group as R-3 (No. 148). rsc.orgresearchgate.net This space group imposes specific symmetry constraints on the arrangement of the constituent ions within the crystal lattice.
The fundamental repeating unit of the crystal, the unit cell, has been characterized by precise measurements. While data for the hydrated form is established, extensive studies on the deuterated analogue, FeSiF₆·6D₂O, provide highly accurate unit cell parameters, which are representative of the hydrated compound's structure. These parameters define the size and shape of the unit cell.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Trigonal | researchgate.net |
| Space Group | P-3 (No. 147) | researchgate.net |
| Unit Cell Parameter 'a' (Å) | 9.639 (16) | researchgate.net |
| Unit Cell Parameter 'c' (Å) | 9.690 (15) | researchgate.net |
| Unit Cell Volume (ų) | 780 (4) | researchgate.net |
| Formula Units per Unit Cell (Z) | 3 | researchgate.net |
Note: The data presented is for the deuterated form, FeSiF₆·6D₂O, which is structurally analogous to the hydrated compound. The space group has also been reported as R-3. rsc.orgresearchgate.net
The crystal structure of this compound is composed of two primary ionic complexes: the hexaquairon(II) cation, [Fe(H₂O)₆]²⁺, and the hexafluorosilicate anion, [SiF₆]²⁻. Both of these complex ions possess an octahedral geometry.
The crystal packing can be visualized as a three-dimensional array where these octahedral cations and anions are arranged in a manner similar to the ions in a cesium chloride (CsCl) lattice, but with a slight rhombohedral distortion. rsc.org The primary forces governing the crystal packing are the electrostatic attractions between the oppositely charged complex ions and, crucially, an extensive network of hydrogen bonds. These hydrogen bonds form between the hydrogen atoms of the water molecules coordinated to the iron(II) center and the fluorine atoms of the hexafluorosilicate anion (O-H···F). This intricate web of hydrogen bonds links the cationic and anionic complexes into a stable, cohesive supramolecular structure. rsc.org
Neutron Diffraction for Precise Atomic Positioning and Thermal Motion Analysis
While X-ray diffraction is excellent for locating electron-dense atoms, it is less effective for precisely positioning hydrogen atoms. Neutron diffraction overcomes this limitation because neutrons interact with atomic nuclei rather than electrons. This makes it an invaluable tool for studying hydrated crystals, providing definitive information on the location of hydrogen atoms and their bonding. mdpi.com
Neutron diffraction studies, particularly on the deuterated analogue (FeSiF₆·6D₂O), have been instrumental in accurately mapping the hydrogen (deuterium) bonding network. researchgate.net These experiments confirm the O-D···F linkages and provide precise measurements of the bond lengths and angles, offering a detailed picture of the intermolecular connectivity that X-ray diffraction alone cannot provide.
The precise location of the deuterium (B1214612) atoms has allowed for an unambiguous description of the orientation of the water molecules and the geometry of the hydrogen bonds that hold the [Fe(H₂O)₆]²⁺ and [SiF₆]²⁻ ions together. researchgate.net Furthermore, such studies can reveal details about proton dynamics. For instance, NMR studies, which are sensitive to nuclear motions, have indicated the presence of motion for both protons and fluorine nuclei in the crystal lattice. researchgate.net This suggests dynamic processes such as reorientational motions of the water molecules or the entire complex ions, which can be further investigated and quantified using neutron scattering techniques. researchgate.net
The atoms within a crystal lattice are not static; they are in constant motion, vibrating about their equilibrium positions. These collective, quantized vibrations are known as phonons or lattice vibrations. Inelastic neutron scattering (INS) is a powerful technique for studying these vibrations because the energy exchange between neutrons and the crystal can be directly measured, providing a map of the phonon dispersion curves.
For this compound, studies have pointed towards significant internal motion within the crystal. NMR investigations revealed that the [SiF₆]²⁻ octahedron undergoes reorientation. researchgate.net The [Fe(H₂O)₆]²⁺ complex also exhibits dynamic behavior, interpreted as either a hindered rotation of the entire octahedron or a correlated flipping motion of the water molecules. researchgate.net These reorientational motions are a manifestation of the thermal energy of the crystal and are intrinsically linked to the lattice vibrational modes. While detailed phonon dispersion curves from INS are not widely reported in the literature for this specific compound, the observed ionic reorientations are indicative of low-energy lattice modes that facilitate these dynamic processes.
Structural Phase Transitions and Their Mechanisms
Many crystalline solids, including this compound, undergo structural phase transitions when subjected to changes in temperature or pressure. researchgate.net These transitions involve a change in the crystal's symmetry or unit cell parameters, driven by the thermodynamic stability of different atomic arrangements under varying conditions.
This compound is known to undergo such phase transformations at cryogenic temperatures. researchgate.net An early NMR study identified a transition occurring around 195 K. researchgate.net This transition is associated with changes in the internal motions of the proton and fluorine nuclei, suggesting that the mechanism involves a change in the dynamic behavior of the [Fe(H₂O)₆]²⁺ and [SiF₆]²⁻ ions, possibly a freezing-out of the reorientational motions observed at higher temperatures.
The pressure-temperature (P-T) phase diagram for this compound has been studied, revealing the stability of different structural phases under a wide range of conditions. researchgate.net This work established that the phase diagram for FeSiF₆·6H₂O can serve as a representative model for understanding the possible phase transitions in the broader family of ABF₆·6H₂O crystals. researchgate.net Additionally, investigations on the deuterated form, FeSiF₆·6D₂O, have described a new structural transition, highlighting the subtle energetic balances that govern the stability of the crystal structure. researchgate.net These phase transitions are typically first-order and are driven by cooperative reorientations of the complex cations and anions relative to one another. researchgate.net
Structural Disorder and its Impact on Macroscopic Properties
The designation of the room temperature crystal structure to the R3m space group necessitates the presence of static disorder within the lattice. Crystallographic refinement indicates that a simple model of static disorder, involving the rotation of both the [Fe(H₂O)₆]²⁺ and [SiF₆]²⁻ ions about the three-fold axis, is required to adequately explain the observed symmetry. This disorder appears to be completely random, as attempts to find evidence of a superstructure that would arise from a patterned or correlated disorder were unsuccessful.
The impact of this inherent structural disorder on the macroscopic properties of the compound is significant. It is theorized that the specific heat anomalies observed at low temperatures are the thermodynamic signature of an ordering transition. This transition involves the removal of the static rotational disorder as the crystal cools, settling into a more ordered, lower-symmetry state below the transition temperature of ~195 K.
Advanced Spectroscopic Characterization
Electron Paramagnetic Resonance (EPR) and Magnetic Resonance Spectroscopy
High-frequency and high-field Electron Paramagnetic Resonance (EPR) and Frequency Domain Magnetic Resonance Spectroscopy (FDMRS) have proven to be indispensable tools for probing the electronic structure of the high-spin Iron(II) (Fe²⁺, 3d⁶, S=2) ion in this compound, which is often challenging to study with conventional EPR due to its very large zero-field splitting.
High-Frequency and -Field EPR for Spin Hamiltonian Parameter Determination
High-frequency and -field EPR studies on both pure [Fe(H₂O)₆]SiF₆ and samples where Fe(II) is doped into an isostructural zinc analog, [Zn(H₂O)₆]SiF₆, have enabled the precise determination of the spin Hamiltonian parameters. researchgate.net For the pure compound, these studies yield a comprehensive set of parameters that define the magnetic behavior of the Fe(II) ion. The experiments, conducted at temperatures between 4.2 and 30 K, provide crucial data for understanding the electronic ground state. researchgate.net
The determined spin Hamiltonian parameters for pure ferrous hexafluorosilicate (B96646) hexahydrate are detailed in the table below. researchgate.net These parameters describe the splitting of the S=2 spin state in the absence of an external magnetic field and its response to an applied field.
| Parameter | Value | Unit | Description |
| D | +11.95(1) | cm⁻¹ | Axial zero-field splitting parameter |
| E | 0.658(4) | cm⁻¹ | Rhombic zero-field splitting parameter |
| gₓ | 2.099(4) | - | g-factor along the x-axis |
| gᵧ | 2.151(5) | - | g-factor along the y-axis |
| g₂ | 1.997(3) | - | g-factor along the z-axis |
| B₄⁰ | 17(1) x 10⁻⁴ | cm⁻¹ | Fourth-order axial zero-field splitting parameter |
| B₄⁴ | 18(4) x 10⁻⁴ | cm⁻¹ | Fourth-order rhombic zero-field splitting parameter |
Frequency Domain Magnetic Resonance Spectroscopy (FDMRS) for Zero-Field Splitting Analysis
Complementary to field-swept EPR, Frequency Domain Magnetic Resonance Spectroscopy (FDMRS) directly measures the transitions between spin sublevels at zero magnetic field. This technique has been successfully applied to [Fe(H₂O)₆]SiF₆, providing a direct and accurate measurement of the zero-field splitting (ZFS). The high-resolution spectra obtained via FDMRS have been instrumental in precisely determining the ZFS parameters. For pure [Fe(H₂O)₆]SiF₆, two zero-field resonances are observed at approximately 300 GHz and 415 GHz. chemrxiv.org These correspond to transitions within the quintet (S=2) ground state and are related to the axial (D) and rhombic (E) ZFS parameters. chemrxiv.org
Analysis of Magnetic Anisotropy and Spin States of Fe(II) Centers
The Fe(II) center in ferrous hexafluorosilicate hexahydrate possesses a high-spin (S=2) electronic configuration. researchgate.net The significant zero-field splitting observed is a direct consequence of magnetic anisotropy, which arises from spin-orbit coupling in the non-cubic coordination environment of the [Fe(H₂O)₆]²⁺ ion. chemrxiv.org The positive sign of the dominant axial ZFS parameter, D, indicates a specific type of magnetic anisotropy where the spin magnetic moments have a preference for aligning in the plane perpendicular to the principal axis. Analysis of electronic absorption data through ligand-field theory suggests that the ground state of the Fe(II) ion in this complex is ⁵A₁. This ground state is consistent with the successful application of the spin Hamiltonian model to describe the EPR and FDMRS data.
Mössbauer Spectroscopy for Iron Oxidation States and Magnetic Ordering
Mössbauer spectroscopy is a powerful nuclear technique that provides specific information about the oxidation state, local symmetry, and magnetic properties of iron nuclei.
Quadrupole Splitting and Isomer Shift Analysis
Mössbauer spectra of ferrous hexafluorosilicate hexahydrate confirm the presence of iron exclusively in the Fe(II) oxidation state. The isomer shift (δ) is a key parameter that is sensitive to the s-electron density at the nucleus and is characteristic of the oxidation and spin state of iron. For high-spin Fe(II) compounds like this, typical isomer shifts are in the range of 0.9 to 1.3 mm/s at room temperature. researchgate.net
The quadrupole splitting (ΔE_Q) arises from the interaction of the nuclear quadrupole moment with the electric field gradient (EFG) at the iron nucleus. In [Fe(H₂O)₆]SiF₆, the non-cubic arrangement of ligands around the Fe(II) ion creates a significant EFG, resulting in a distinct quadrupole-split doublet in the Mössbauer spectrum. Studies have shown that the quadrupole splitting in this compound exhibits a notable temperature dependence, decreasing as the temperature increases from 77 K to 300 K. researcher.life This temperature dependence cannot be explained solely by static crystal field interactions and has been attributed to vibronic effects, where the coupling between electronic states and lattice vibrations (phonons) plays a crucial role. researcher.life A theoretical model considering the mixing of orbital states due to this orbit-lattice interaction provides a good agreement with the experimental data. researcher.life
| Temperature Range | Trend of Quadrupole Splitting (ΔE_Q) |
| 77 K to 300 K | Decreases with increasing temperature |
Detection of Magnetic Ordering Temperatures
Magnetic ordering, such as a transition to a ferromagnetic or antiferromagnetic state, is typically observed in materials at a specific critical temperature (e.g., Curie or Néel temperature). This transition is often detectable by Mössbauer spectroscopy through the appearance of a six-line magnetic hyperfine splitting pattern. However, for ferrous hexafluorosilicate hexahydrate, the available literature from spectroscopic and magnetic studies does not report a magnetic ordering temperature. The compound is consistently characterized as a paramagnet, with studies focusing on its properties in the paramagnetic state at very low temperatures (e.g., below 30 K). researchgate.net The absence of a reported magnetic ordering temperature suggests that [Fe(H₂O)₆]SiF₆ remains in a paramagnetic state down to the lowest temperatures at which it has been extensively studied.
Vibrational Spectroscopy: Raman and Infrared Studies
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for probing the structural details of ferrous hexafluorosilicate hexahydrate at a molecular level. By analyzing the vibrational modes of the constituent ionic units, [Fe(H₂O)₆]²⁺ and [SiF₆]²⁻, as well as the dynamics of the water molecules, detailed insights into the crystal lattice, phase transitions, and intermolecular forces can be obtained.
The vibrational spectrum of ferrous hexafluorosilicate hexahydrate is a composite of the internal modes of the hexaaquoiron(II) cation, the hexafluorosilicate anion, and the lattice phonons. The assignment of these modes is based on the symmetries of the isolated ions and the effects of the crystal field.
The [SiF₆]²⁻ anion, in its free state, possesses octahedral (Oₕ) symmetry. Its fundamental vibrational modes are well-characterized and serve as a reference for assignments in the crystal. spectroscopyonline.com Due to intermolecular interactions and the specific site symmetry within the crystal lattice, which is lower than Oₕ, changes in the selection rules can occur. This may lead to the activation of otherwise silent modes and the splitting of degenerate modes. spectroscopyonline.comresearchgate.net For instance, Raman-active modes may become active in the IR spectrum, and vice-versa. spectroscopyonline.com
Table 1: Vibrational Modes of the Free [SiF₆]²⁻ Anion (Oₕ Symmetry)
| Mode | Symmetry | Description | Activity | Typical Wavenumber (cm⁻¹) |
| ν₁ | A₁g | Symmetric Si-F stretch | Raman | ~663 |
| ν₂ | E₉ | Symmetric Si-F bend | Raman | ~477 |
| ν₃ | F₁ᵤ | Asymmetric Si-F stretch | Infrared | ~741 |
| ν₄ | F₁ᵤ | Asymmetric Si-F bend | Infrared | ~483 |
| ν₅ | F₂₉ | Asymmetric Si-F bend | Raman | ~408 |
| ν₆ | F₂ᵤ | Asymmetric Si-F bend | Inactive | - |
Note: Wavenumbers are approximate and can shift based on the crystalline environment. spectroscopyonline.com
Table 2: General Assignment of Vibrational Modes for the [Fe(H₂O)₆]²⁺ Cation
| Mode | Symmetry (Oₕ approx.) | Description | Activity |
| ν₁ | A₁g | Symmetric Fe-O stretch | Raman |
| ν₂ | E₉ | Symmetric Fe-O stretch | Raman |
| ν₃ | F₁ᵤ | Asymmetric Fe-O stretch | Infrared |
| ν₄ | F₁ᵤ | Asymmetric O-Fe-O bend | Infrared |
| ν₅ | F₂₉ | Asymmetric O-Fe-O bend | Raman |
| ν₆ | F₂ᵤ | Asymmetric O-Fe-O bend | Inactive |
Temperature-dependent Raman and infrared spectroscopy are effective methods for detecting and characterizing structural phase transitions in crystalline solids like ferrous hexafluorosilicate hexahydrate. As the crystal undergoes a phase transition, changes in symmetry and lattice parameters manifest as distinct alterations in the vibrational spectra. aps.org
Key spectral changes that signal a phase transition include:
Anomalous Frequency Shifts: While phonon frequencies typically increase (harden) as temperature decreases due to lattice contraction, a sudden or anomalous shift in a mode's frequency can indicate a phase transition. aps.org The existence of a "soft mode," a phonon mode that shifts to zero frequency as the transition temperature is approached, suggests a displacive-type phase transition. aps.orgresearchgate.net
Changes in Linewidth (FWHM): The full width at half maximum (FWHM) of a spectral band is related to phonon lifetimes. Abrupt changes in the FWHM are often observed at a phase transition, reflecting changes in phonon-phonon interactions and lattice anharmonicity. aps.org
Appearance or Disappearance of Modes: A change in crystal symmetry alters the selection rules for Raman and IR activity. Modes that were forbidden in a higher symmetry phase may become active in a lower symmetry phase, resulting in the appearance of new peaks in the spectrum. Conversely, the disappearance of modes can signal a transition to a higher symmetry state. aps.org
By carefully tracking the frequency, intensity, and linewidth of specific phonon modes as a function of temperature, the critical temperature (T_c) and the nature of the phase transition (e.g., first or second order, displacive or order-disorder) can be determined.
Vibrational spectroscopy provides direct insight into the status of the hexahydrate's water molecules and the extensive network of hydrogen bonds that connects the [Fe(H₂O)₆]²⁺ cations and [SiF₆]²⁻ anions. The O-H stretching region (typically 3000-3600 cm⁻¹) in the IR and Raman spectra is particularly sensitive to the strength and geometry of hydrogen bonds. nih.govdtic.mil
The analysis focuses on several aspects:
Hydrogen Bond Strength: The frequency of the O-H stretching vibration is inversely correlated with the strength of the hydrogen bond. Stronger hydrogen bonds weaken the O-H covalent bond, resulting in a shift to lower frequencies (redshift). The broadness of the O-H stretching band reflects a distribution of different hydrogen bond environments within the crystal. dtic.mil
Water Molecule Orientation: The orientation of the water molecules within the lattice can be inferred from polarization-dependent spectroscopic measurements on single crystals.
Intermolecular Coupling: Vibrational modes of adjacent water molecules can couple, influencing the spectral line shape. Isotopic dilution studies (using HOD in D₂O or H₂O) can help to decouple these interactions and simplify the spectra, allowing for a more precise analysis of the local hydrogen-bonding environment. dtic.mil
The dynamics of the hydrogen bond network, including fluctuations and reorientations, occur on ultrafast timescales and can be studied using advanced time-resolved vibrational spectroscopy techniques. stanford.edu These studies reveal the mechanisms of vibrational energy relaxation and dissipation throughout the hydrogen-bonded network. nih.gov
Electronic Spectroscopy and Photoluminescence
Electronic spectroscopy provides information about the electronic energy levels of the d-orbitals of the Fe(II) ion in the [Fe(H₂O)₆]²⁺ complex, while photoluminescence studies reveal the processes of light emission following electronic excitation.
The electronic structure of the high-spin Fe(II) ion (d⁶ configuration) in the octahedral crystal field of the six water ligands in [Fe(H₂O)₆]²⁺ can be investigated using UV-Visible-Near Infrared (UV-Vis-NIR) absorption spectroscopy. nih.gov The absorption spectrum is typically characterized by a broad, weak band in the NIR region.
This absorption corresponds to the spin-allowed but Laporte-forbidden d-d transition from the ground electronic state (⁵T₂₉) to the excited state (⁵E₉). The position and shape of this band are sensitive to the ligand field splitting energy (10Dq). Ligand-field theory is used to analyze the electronic absorption data to model the electronic structure. nih.gov For [Fe(H₂O)₆]SiF₆, this analysis suggests a ⁵A₁ ground state, which allows for the successful application of a spin Hamiltonian model to interpret other spectroscopic data, such as that from electron paramagnetic resonance. nih.gov
While many high-spin iron(II) compounds are not known for strong photoluminescence, recent studies have shown that nano-powders of ferrous hexafluorosilicate hexahydrate synthesized via an electrochemical method exhibit strong photoluminescence. rsc.orgresearchgate.net This was a novel finding, as the material had not previously been described as photoluminescent. rsc.orgresearchgate.net
The observed emission is a strong band in the red-yellow part of the visible spectrum. rsc.orgresearchgate.net The mechanism for this luminescence is not believed to originate from the d-d transitions of the iron center. Instead, it is hypothesized to occur via relatively deep electronic defect states related to silicon within the material's band gap. rsc.orgresearchgate.net The electrochemical synthesis process may introduce these luminescent centers. Further investigation into the excitation spectra and the precise nature of these defect states is required to fully elucidate the photoluminescence mechanism.
Role of Electronic Defect States within the Band Gap on Luminescence Properties
Recent investigations into the properties of ferrous hexafluorosilicate hexahydrate (FeSiF₆·6H₂O) have revealed previously undocumented photoluminescent characteristics. rsc.org While traditionally studied for its high-spin iron(II) complex, this compound has been shown to exhibit strong photoluminescence, a phenomenon attributed to the presence of electronic defect states within its band gap. rsc.orgresearchgate.netrsc.org
The observed luminescence is notable for its appearance in the red-yellow spectral region. rsc.org This emission is not considered an intrinsic property of the perfect crystalline structure. Instead, it is hypothesized to originate from deep electronic states created by silicon-related defects. rsc.orgrsc.org These defect states act as radiative recombination centers for photo-generated charge carriers. rsc.org
Studies involving electrochemically synthesized ferrous hexafluorosilicate hexahydrate nano-powders have been instrumental in identifying these luminescent properties. rsc.orgresearchgate.net It is suggested that the synthesis method can lead to a slightly non-stoichiometric crystalline phase, giving rise to the defect states responsible for the photoluminescence. rsc.org The intensity of the luminescence is linked to these Si-related electronic states within the material's band gap. rsc.orgrsc.org
The photoluminescence of this compound has been characterized by distinct spectral bands. Under certain photo-excitation conditions, such as with a mercury lamp, the emission spectrum is broad. High-level photo-excitation, for example using a femtosecond laser, can lead to the domination of a lower energy photoluminescence band. rsc.org
The following table summarizes the key photoluminescence characteristics observed in electrochemically synthesized ferrous hexafluorosilicate hexahydrate nano-powders.
| Photoluminescence Attribute | Observed Characteristic | Reference |
| Spectral Region | Red-Yellow | rsc.org |
| Proposed Origin | Deep Si-related electronic defect states within the band gap | rsc.orgrsc.org |
| Excitation-Dependent Behavior | A high-level photo-excitation (fs-laser) leads to the domination of a low energy photoluminescence band. | rsc.org |
| Luminescence Transients (at 1.67 eV and 2.06 eV) | Measured using a pulsed laser (377 nm, 76 ps pulse width, 50 µs pulse period) | rsc.org |
This discovery of luminescence in a material not previously known for this property underscores the critical role that defects can play in the optical behavior of crystalline compounds. rsc.orgresearchgate.net
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method for studying the structure, bonding, and properties of transition metal complexes like the hexaaquairon(II) cation.
The ground state of the complex has been suggested to be ⁵A₁, which is consistent with analyses using other theoretical models like Ligand-Field Theory. nih.gov DFT studies, combined with experimental data from techniques like ⁵⁷Fe Mössbauer spectroscopy, can establish a correlation between the ligand field strength and the electron density at the iron nucleus. rsc.org In the case of the [Fe(H₂O)₆]²⁺ cation, the water ligands create a specific electronic environment that influences the spin state and the distribution of spin density, which is primarily localized on the iron center.
A crucial aspect of the theoretical study of Ferrous hexafluorosilicate (B96646), hexahydrate is the prediction of zero-field splitting (ZFS) parameters. ZFS refers to the lifting of degeneracy of spin states in the absence of an external magnetic field, which is a key feature of its magnetic properties. wikipedia.org For the S = 2 spin system of the high-spin Fe(II) ion, these parameters are critical.
DFT and unrestricted Hartree-Fock calculations have been successfully employed to reproduce the spin Hamiltonian parameters. nih.gov These parameters include the axial (D) and rhombic (E) ZFS terms. For pure [Fe(H₂O)₆]SiF₆, computational studies, in conjunction with high-frequency and -field electron paramagnetic resonance (EPR) studies, have determined these values with high accuracy. nih.gov Furthermore, for S=2 systems like Fe²⁺, fourth-order ZFS parameters (B₄⁰ and B₄⁴) are allowed and have been shown to be important for a complete description of the system's magnetic and spectroscopic properties. nih.govrsc.org
Magnetic exchange interactions, which describe the magnetic coupling between metal centers, are not a significant feature for this compound as it is mononuclear, consisting of isolated [Fe(H₂O)₆]²⁺ cations and [SiF₆]²⁻ anions. The magnetic behavior is dominated by the single-ion properties of the Fe(II) center, specifically its ZFS.
Table 1: Spin Hamiltonian Parameters for [Fe(H₂O)₆]SiF₆ This table presents the experimentally determined zero-field splitting parameters for the title compound as reported from high-frequency and -field electron paramagnetic resonance studies.
| Parameter | Value for pure [Fe(H₂O)₆]SiF₆ | Unit | Description |
| D | +11.95(1) | cm⁻¹ | Axial zero-field splitting parameter |
| E | 0.658(4) | cm⁻¹ | Rhombic zero-field splitting parameter |
| B₄⁰ | 17(1) x 10⁻⁴ | cm⁻¹ | Fourth-order axial ZFS parameter |
| B₄⁴ | 18(4) x 10⁻⁴ | cm⁻¹ | Fourth-order rhombic ZFS parameter |
| gₓ | 2.099(4) | - | g-factor component |
| gᵧ | 2.151(5) | - | g-factor component |
| g_z | 1.997(3) | - | g-factor component |
Source: Data extracted from a high-frequency and -field EPR study. nih.gov
DFT calculations are also utilized to compute the vibrational modes (phonons) of the [Fe(H₂O)₆]²⁺ complex. researchgate.net These calculations help in the assignment of experimentally observed spectra, such as those from Infrared (IR) and Raman spectroscopy. The primary vibrational modes that influence isotopic fractionation are the Fe-O stretching and bending frequencies. researchgate.net The computational models can predict the frequencies of these modes, providing insight into the strength and nature of the coordination bonds between the iron center and the water ligands.
Ab Initio and Ligand-Field Theory (LFT) Approaches
While DFT is a widely used tool, other high-level computational methods provide complementary insights into the electronic structure and properties of Ferrous hexafluorosilicate, hexahydrate.
The phenomenon of zero-field splitting arises from spin-orbit coupling, which is the interaction of an electron's spin magnetic moment with the magnetic field generated by its orbital motion, and to a lesser extent, from spin-spin coupling between unpaired electrons. Ab initio methods, such as unrestricted Hartree-Fock and more advanced wavefunction-based theories, can be used to calculate these contributions. nih.gov For [Fe(H₂O)₆]SiF₆, unrestricted Hartree-Fock calculations have been shown to reproduce the spin Hamiltonian parameters very well, demonstrating the capability of these first-principles methods to accurately model the effects of spin-orbit coupling in this system. nih.gov Ab initio ligand field theory (AILFT) serves as a bridge between these rigorous quantum chemical calculations and the more phenomenological models of ligand field theory. nih.gov
Ligand-Field Theory (LFT) is a powerful model for interpreting the electronic absorption spectra of transition metal complexes. For [Fe(H₂O)₆]SiF₆, LFT has been used to analyze the electronic absorption data, which helps in understanding the d-orbital splittings and assigning electronic transitions. nih.gov This analysis suggested a ⁵A₁ ground state for the complex. nih.gov The successful application of LFT to the electronic spectrum provides a strong foundation for the use of a spin Hamiltonian model to describe the magnetic properties, as it validates the underlying electronic structure from which the magnetic behavior originates. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the time evolution of the system, offering insights into its structural and dynamic properties at the atomic scale. For a crystalline solid like ferrous hexafluorosilicate hexahydrate, MD simulations could be instrumental in understanding the complex interplay of ionic and molecular motions that govern its macroscopic properties.
No specific molecular dynamics simulation data is available in the scientific literature for the structural dynamics and phase transition behavior of ferrous hexafluorosilicate hexahydrate.
A hypothetical MD simulation study of ferrous hexafluorosilicate hexahydrate would likely focus on elucidating the nature of the phase transition observed experimentally around 195 K. Simulations could be performed at various temperatures above and below this transition point to monitor changes in the crystal structure, lattice parameters, and the orientation of the [Fe(H₂O)₆]²⁺ and [SiF₆]²⁻ ions. By analyzing the trajectories of the atoms, researchers could identify the specific structural rearrangements that drive the phase transition.
Table 1: Hypothetical Simulation Parameters for Phase Transition Study
| Parameter | Value |
| Simulation Software | GROMACS / LAMMPS |
| Force Field | A custom-developed or adapted force field for hydrated metal fluorosilicates |
| System Size | Supercell of at least 10x10x10 unit cells |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature Range | 150 K - 250 K |
| Pressure | 1 atm |
| Simulation Time | >100 ns |
Such simulations could reveal whether the transition is displacive or order-disorder in nature and could quantify the changes in cell volume and symmetry across the transition.
No specific molecular dynamics simulation data is available in the scientific literature for the investigation of water molecule reorientation and lattice vibrations in ferrous hexafluorosilicate hexahydrate.
MD simulations would be an ideal tool to investigate the dynamics of the water molecules within the [Fe(H₂O)₆]²⁺ octahedra, as suggested by NMR studies. By calculating time correlation functions for the orientation of the water molecules, the characteristic timescales and activation energies for their reorientational motions could be determined. This would allow for a direct comparison with and a deeper interpretation of the experimental NMR data.
Furthermore, the vibrational properties of the crystal lattice could be investigated by calculating the vibrational density of states from the atomic velocity autocorrelation function obtained from MD trajectories. This would provide information on the frequencies of the lattice phonons and the vibrational modes associated with the [Fe(H₂O)₆]²⁺ and [SiF₆]²⁻ ions.
Table 2: Hypothetical Observables from MD Simulations of Water and Lattice Dynamics
| Observable | Information Gained |
| Water Reorientation Correlation Function | Timescales and mechanism of H₂O flipping and rotation |
| Mean Squared Displacement | Diffusivity of ions and water molecules |
| Vibrational Density of States | Frequencies of lattice vibrations and molecular modes |
| Radial Distribution Functions | Local coordination environment of Fe²⁺ and Si⁴⁺ ions |
Magnetic Properties and Quantum Phenomena
High-Spin Iron(II) Systems: Fundamental Characteristics and Challenges
The iron(II) ion in ferrous hexafluorosilicate (B96646), hexahydrate possesses a 3d⁶ electron configuration. In the presence of a weak ligand field, as is typical for this compound, the electrons remain unpaired according to Hund's rule, resulting in a high-spin state with a total spin quantum number S = 2. Investigating such high-spin Fe(II) systems via techniques like Electron Paramagnetic Resonance (EPR) is notoriously challenging. This difficulty arises primarily from the very large zero-field splitting (ZFS) of the ground state, which often renders the system "EPR-silent" under conventional measurement conditions. nih.gov
Analysis of Zero-Field Splitting (ZFS) and its Anisotropy
Zero-field splitting refers to the lifting of the degeneracy of spin sublevels (Mₛ) even in the absence of an external magnetic field. aps.org This phenomenon is a direct consequence of the spin-orbit coupling and the interaction of the electron spin with the local, non-spherical electric field generated by the surrounding ligands. rsc.orgresearchgate.net In FeSiF₆·6H₂O, the Fe(II) ion is in an octahedral coordination environment, but subtle distortions from perfect cubic symmetry lead to a significant ZFS.
The ZFS is characterized by axial (D) and rhombic (E) parameters. The 'D' parameter describes the splitting between the Mₛ = 0 and Mₛ = ±1 sublevels and the Mₛ = ±1 and Mₛ = ±2 sublevels, indicating the magnitude of the axial distortion. The 'E' parameter quantifies the rhombic, or transverse, component of the distortion, which lifts the degeneracy of the Mₛ = ±1 and Mₛ = ±2 states. nih.gov The large and anisotropic nature of the ZFS in this compound is a key feature of its magnetic character, leading to what is known as magnetic anisotropy, where the magnetic properties depend on the direction of measurement relative to the crystal axes. mdpi.com
Experimental Determination and Theoretical Prediction of Spin Hamiltonian Parameters
The magnetic behavior of a system like FeSiF₆·6H₂O can be described by a spin Hamiltonian, a mathematical model that incorporates the various interactions affecting the electron spins. The general form of the spin Hamiltonian includes terms for the Zeeman interaction (g-tensor), zero-field splitting (D and E), and higher-order terms. nih.gov
High-field, high-frequency EPR (HF-HFEPR) is a powerful technique capable of overcoming the challenges posed by large ZFS to directly measure the spin Hamiltonian parameters. nih.gov Studies on ferrous hexafluorosilicate, hexahydrate using HF-HFEPR at low temperatures (4.2-30 K) have successfully determined these parameters by fitting the observed frequency-magnetic field dependencies. nih.gov
First-principles calculations, such as CASPT2, and density functional theory (DFT) are theoretical methods used to predict and rationalize the experimentally observed spin Hamiltonian parameters. aps.orgmdpi.com These computational approaches help to correlate the electronic structure and the geometric arrangement of the ligands with the resulting magnetic anisotropy. mdpi.com
| Parameter | Value | Description |
|---|---|---|
| gₓ | 2.083(7) | g-factor along the x-axis |
| gᵧ | 2.131(8) | g-factor along the y-axis |
| g₂ | 2.000(2) | g-factor along the z-axis |
| D | +11.97(1) cm⁻¹ | Axial zero-field splitting parameter |
| E | +0.653(4) cm⁻¹ | Rhombic zero-field splitting parameter |
| B⁴₀ | 0.0016(1) cm⁻¹ | Fourth-rank zero-field splitting parameter |
Spin-Phonon Coupling and Entanglement
Spin-phonon coupling describes the interaction between the magnetic spin states of an ion and the vibrational modes of the crystal lattice (phonons). This coupling is a crucial mechanism for spin relaxation and energy transfer within the material and can significantly influence its magnetic dynamics. nih.gov
Spectroscopic Evidence and Quantitative Analysis of Coupled Modes
The interaction between spins and lattice vibrations can be observed spectroscopically. Techniques like Raman and infrared (IR) spectroscopy are used to probe the phonon modes of a crystal. nih.gov When spin-phonon coupling is present, anomalies in the temperature dependence of phonon frequencies, linewidths, or intensities can be observed, particularly near magnetic phase transitions. nih.gov The emergence of new, otherwise forbidden, Raman active modes as temperature decreases can also be a clear sign of this coupling.
Quantitative analysis involves modeling how the magnetic exchange interactions and the ZFS parameters are modulated by specific phonon modes. nih.gov Theoretical models can be developed to calculate the strength of the coupling for different vibrational modes. aps.orgmdpi.com For instance, the evolution of ZFS parameters along the potential energy surfaces of specific normal modes can be calculated to understand how lattice dynamics drive spin conversion processes. nih.gov
Influence of Lattice Vibrations on Magnetic States
Lattice vibrations have a profound impact on the magnetic properties of materials. The dynamic distortions of the coordination environment around the Fe(II) ion caused by phonons directly modulate the crystal field. This modulation, in turn, affects the spin-orbit coupling and, consequently, the instantaneous ZFS parameters. nih.gov
This dynamic modulation is a key mechanism for magnetic relaxation, as it provides a pathway for the spin system to exchange energy with the lattice. At finite temperatures, lattice vibrations can lead to a reduction in the mean local magnetic moments compared to a static lattice. The interplay between vibrational disorder and magnetism is essential for accurately describing the thermodynamic properties and phase stability of magnetic materials. In some systems, the contribution of lattice vibrations to the free energy can be of a similar magnitude to that of electronic and magnetic excitations.
Long-Range Magnetic Ordering and Anisotropy
This compound is generally considered a paramagnetic material. In a paramagnet, the individual magnetic moments of the Fe(II) ions are not cooperatively ordered over long distances in the absence of an external magnetic field. Instead, its low-temperature magnetic properties are dominated by the large single-ion magnetic anisotropy. nih.gov
This strong anisotropy is a direct result of the significant zero-field splitting discussed previously. The positive D value of +11.97 cm⁻¹ indicates that the ground state is the Mₛ = 0 singlet, with the Mₛ = ±1 and Mₛ = ±2 doublets at higher energies. This creates an "easy plane" anisotropy, where the magnetic moments preferentially align within the plane perpendicular to the principal (z) axis. While long-range magnetic ordering (e.g., antiferromagnetic or ferromagnetic) is a well-known phenomenon in many iron-containing compounds, often occurring at low temperatures, it has not been reported for FeSiF₆·6H₂O. The magnetic behavior is instead governed by the properties of the individual, isolated Fe(II) centers and their interaction with the local crystal environment.
Characterization of Antiferromagnetic Behavior
At sufficiently low temperatures, this compound undergoes a transition from a paramagnetic state to an antiferromagnetic state. This transition, marked by the Néel temperature (Tₙ), signifies the point at which the magnetic moments of adjacent Fe²⁺ ions align in an antiparallel fashion, resulting in a net zero magnetization in the absence of an external magnetic field.
Mössbauer spectroscopy is a powerful technique for probing the magnetic state of iron-containing compounds. In the paramagnetic region, the Mössbauer spectrum of FeSiF₆·6H₂O typically shows a quadrupole doublet, indicative of the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and the surrounding electric field gradient. As the temperature is lowered below the Néel temperature, the onset of magnetic ordering introduces a magnetic hyperfine field at the iron nucleus. This results in a characteristic six-line absorption pattern in the Mössbauer spectrum, providing unambiguous evidence of the antiferromagnetic state. The magnitude of this internal magnetic field is proportional to the sublattice magnetization and provides a measure of the degree of magnetic ordering.
Temperature Dependence of Magnetic Susceptibility and Quadrupole Doublet Linewidths
The transition from paramagnetic to antiferromagnetic behavior is clearly reflected in the temperature dependence of the magnetic susceptibility (χ). Above the Néel temperature, in the paramagnetic regime, the magnetic susceptibility of this compound follows the Curie-Weiss law. As the temperature decreases, the susceptibility increases. However, as the temperature approaches Tₙ from above, deviations from ideal paramagnetic behavior are observed due to the presence of short-range magnetic correlations. At the Néel temperature, the magnetic susceptibility reaches a maximum and then decreases as the temperature is further lowered in the antiferromagnetic state.
The linewidths of the quadrupole doublet in the Mössbauer spectra also exhibit a noticeable temperature dependence, particularly around the magnetic ordering temperature. In the paramagnetic state, the linewidths are primarily determined by instrumental effects and spin-lattice relaxation times. As the temperature approaches Tₙ, fluctuations in the magnetic moments can lead to a broadening of the spectral lines. Below the transition temperature, the well-defined six-line spectrum of the antiferromagnetic state emerges.
The following table summarizes the expected trends in magnetic susceptibility and Mössbauer parameters with temperature for this compound.
| Temperature Range | Magnetic State | Magnetic Susceptibility (χ) | Mössbauer Spectrum | Quadrupole Doublet Linewidths |
| T > Tₙ | Paramagnetic | Decreases with increasing T (Follows Curie-Weiss law) | Quadrupole Doublet | Relatively narrow, may broaden near Tₙ |
| T = Tₙ | Transition | Maximum | Transition from doublet to sextet | Broadened |
| T < Tₙ | Antiferromagnetic | Decreases with decreasing T | Six-line hyperfine pattern | Not applicable (sextet observed) |
Role of this compound as a Model System in Molecular Magnetism
This compound has served as an important model system in the field of molecular magnetism for several key reasons. Its relatively simple and well-defined crystal structure, belonging to the rhombohedral space group R-3, allows for detailed theoretical modeling of its magnetic properties. The presence of discrete [Fe(H₂O)₆]²⁺ cations and [SiF₆]²⁻ anions, linked by hydrogen bonds, provides a framework for studying the influence of superexchange pathways on magnetic ordering.
The distinct and well-characterized transition to an antiferromagnetic state at a readily accessible temperature makes it an excellent platform for testing theoretical models of magnetism. Studies on this compound have contributed to the understanding of:
Magnetic Anisotropy: The local environment of the Fe²⁺ ion, specifically the distortion from perfect octahedral symmetry in the [Fe(H₂O)₆]²⁺ complex, gives rise to magnetic anisotropy. This anisotropy influences the orientation of the magnetic moments in the ordered state.
Spin-Lattice Relaxation: The temperature dependence of the Mössbauer spectra provides insights into the dynamics of spin-lattice relaxation, which is the process by which the spin system exchanges energy with the crystal lattice.
Hyperfine Interactions: The detailed analysis of the Mössbauer spectra allows for the precise determination of hyperfine parameters, such as the isomer shift, quadrupole splitting, and internal magnetic field. These parameters provide valuable information about the electronic structure and local environment of the iron ions.
By providing a tangible and experimentally accessible example of a molecular material exhibiting collective magnetic phenomena, this compound has played a crucial role in the development and refinement of theories that are now applied to more complex molecular-based magnets and single-molecule magnets.
Advanced Applications and Functional Material Development
Precursor in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the metal precursor is crucial in defining the structure and, consequently, the properties of the resulting framework. While various iron salts like nitrates and chlorides are commonly used, ferrous hexafluorosilicate (B96646) offers the intriguing possibility of incorporating both the iron(II) metal node and the [SiF₆]²⁻ anion into the framework structure. researchgate.netresearchgate.netrsc.orgmdpi.com
Hybrid Ultramicroporous Materials (HUMs) are a subclass of MOFs that utilize both organic and inorganic linkers to build their porous structures. A prominent family of HUMs is the 'SIFSIX' materials, which are named for the hexafluorosilicate (SiF₆²⁻) anion that acts as an inorganic pillar connecting layers of metal ions bridged by organic linkers like pyrazine (B50134). researchgate.net The synthesis of these materials highlights the structural role of the hexafluorosilicate anion in creating robust, ultramicroporous frameworks with specific pore sizes and chemistries.
Ferrous hexafluorosilicate, hexahydrate, is a logical and direct precursor for the synthesis of iron-based SIFSIX materials. In such a synthesis, the Fe(II) ions would serve as the metal nodes, and the [SiF₆]²⁻ anions would act as the inorganic pillars, with an organic linker like pyrazine added to complete the framework. This approach simplifies the synthesis by using a single precursor for two key components. The resulting Fe-SIFSIX material would be structurally analogous to other known SIFSIX-M materials (where M can be other metals like cobalt or nickel), which are known for their exceptional gas sorption and separation properties due to their uniform, small pores. researchgate.net
The general synthesis of such materials is typically carried out under solvothermal conditions, where the metal precursor and the organic linker are dissolved in a solvent and heated in a sealed vessel. mdpi.com The solvent-free mechanochemical synthesis is another energy-efficient method that could be applied. researchgate.netmdpi.com
Table 1: Potential Synthesis Parameters for Fe-SIFSIX-HUMs
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Iron Precursor | This compound | Provides both Fe(II) nodes and [SiF₆]²⁻ pillars |
| Organic Linker | Pyrazine or other ditopic N-donor ligands | Bridges metal centers in the equatorial plane |
| Synthesis Method | Solvothermal or Mechanochemical | To facilitate crystal growth of the framework |
The incorporation of iron(II) ions into MOFs and coordination polymers is of significant interest for tuning the magnetic and optical properties of these materials. nih.gov Iron(II) is a d⁶ metal ion that can exist in either a high-spin or low-spin state, depending on the coordination environment created by the surrounding ligands. This spin-state variability can lead to interesting magnetic phenomena, such as spin-crossover (SCO) behavior, where the material can switch between spin states in response to external stimuli like temperature or pressure.
By using this compound, as the precursor, it is possible to design iron-based frameworks where the magnetic properties are a direct consequence of the Fe(II) centers and their interaction, mediated by the organic and inorganic linkers. The hexafluorosilicate anion itself is diamagnetic, but its presence influences the geometry around the iron center, which in turn dictates the magnetic properties. researchgate.net The design of such materials could lead to the development of molecular switches and sensors. nih.govnih.gov
The optical properties of these frameworks can also be tailored. The presence of iron can introduce color and, in some cases, lead to photoluminescence. While many iron-containing compounds suffer from luminescence quenching, the specific coordination environment within a MOF can sometimes mitigate these effects. Furthermore, the organic linker itself can be chosen for its luminescent properties, and its interaction with the iron center can modulate its emission characteristics. The synthesis of highly fluorinated MOFs has also been explored for creating materials with unique optical properties and enhanced stability. mdpi.com
Table 2: Potential Properties of FeSiF₆-Derived Framework Materials
| Property | Potential Characteristic | Influencing Factor |
|---|---|---|
| Magnetic | Paramagnetism, Antiferromagnetism, Spin-Crossover | Fe(II) spin state, Fe-Fe distance, linker-mediated superexchange |
| Optical | Color, Modulated Photoluminescence | d-d transitions of Fe(II), ligand-based luminescence, host-guest interactions |
Integration in Advanced Electrochemical Processes
The electrochemical properties of this compound, make it a valuable component in various industrial electrochemical applications, from surface treatment of metals to the synthesis of novel nanomaterials.
Pickling is a surface treatment process used to remove impurities, such as rust and scale, from metals like steel. fractory.comwikipedia.org While strong acids like hydrochloric and sulfuric acid are commonly used, solutions containing fluoride (B91410) ions are employed for more specialized applications, such as for stainless steels and other high-alloy steels. fractory.comwikipedia.orggraphite-technology.com Ferrous hexafluorosilicate can be a component in these pickling baths. Its role is twofold: it provides an acidic environment due to the hydrolysis of the hexafluorosilicate ion, and the fluoride ions are effective at complexing and removing metal oxides and silicates from the surface.
In some pickling processes, particularly for advanced high-strength steels that contain silicon, FeSiF₆·6H₂O can form as a reaction product when hydrofluoric acid-based solutions are used. researchgate.net The presence of ferrous ions in the pickling liquor is a natural consequence of the dissolution of iron from the steel surface. mdpi.comresearchgate.net Managing the concentration of these ions is crucial for maintaining the efficiency of the pickling bath. rsc.org Hexafluorozirconic acid (H₂ZrF₆), a related compound, is used to form protective conversion coatings on steel, suggesting a similar potential for hexafluorosilicate-based treatments to enhance corrosion resistance. researchgate.netresearchgate.net
A significant application of this compound, is in the electrochemical synthesis of functional nanopowders. Research has demonstrated the formation of strongly luminescent this compound (FeSiF₆·6H₂O) nanopowders through the anodization of metallurgical-grade iron disilicide/silicon (FeSi₂/Si) substrates. rsc.orgrsc.org
This process involves the electrochemical etching of the substrate in a solution of hydrofluoric acid (HF) and ethanol (B145695). rsc.orgrsc.org During anodization, the FeSi₂ and Si phases of the substrate are dissolved, and under specific conditions, they react to form FeSiF₆·6H₂O nanopowder directly on the substrate surface. This electrochemically synthesized powder can then be scraped off for use.
Table 3: Electrochemical Synthesis of Luminescent FeSiF₆·6H₂O Nanopowder
| Parameter | Description | Research Finding |
|---|---|---|
| Substrate | Metallurgical FeSi₂/Si | Low-cost starting material. rsc.org |
| Electrolyte | 1:1 (v/v) Hydrofluoric acid (HF) and Ethanol (C₂H₅OH) | Provides the necessary reactants for FFS formation. rsc.org |
| Process | Constant current anodization (e.g., 100 mA/cm²) | Drives the electrochemical reaction. rsc.org |
| Product | Strongly luminescent FeSiF₆·6H₂O nanopowder | The powder exhibits red-yellow photoluminescence. rsc.orgrsc.org |
| Yield | 3.5% to 5.0% | Dependent on the specific anodization conditions. rsc.org |
This electrochemical method is notable because it produces a luminescent form of FeSiF₆·6H₂O, whereas the same compound synthesized through standard chemical precipitation methods is typically non-luminescent at room temperature. rsc.orgrsc.org
Luminescent Materials Engineering
The discovery of strong photoluminescence in electrochemically synthesized this compound, has opened up new possibilities for its use in luminescent materials engineering. researchgate.netrsc.orgrsc.org Conventionally, Fe(II) compounds are often considered to be luminescence quenchers. However, the unique properties of the electrochemically produced nanopowders challenge this notion.
The observed photoluminescence is in the red-yellow spectral region. researchgate.net It is hypothesized that this luminescence does not originate from the Fe(II) centers themselves, but from silicon-related electronic defect states within the band gap of the ferrous hexafluorosilicate hexahydrate crystal. rsc.orgrsc.org These defects are believed to be created during the electrochemical synthesis process. The Si phase in the original substrate plays a crucial role in forming these radiative recombination centers. rsc.org
This material is also chemically and photochemically stable, showing no significant degradation in its luminescent properties even after extended storage in ambient air. rsc.org This stability, combined with its strong emission, makes it a candidate for applications in solid-state lighting and optical sensing, areas where stable and efficient phosphor materials are in demand. The synthesis from low-cost metallurgical substrates further enhances its potential for practical applications. rsc.org
Control of Photoluminescence Spectral Characteristics
This compound, a compound not traditionally recognized for luminescent properties, can be synthesized to exhibit strong photoluminescence (PL). researchgate.netrsc.org The key to unlocking this characteristic lies in the synthesis method, which can be tailored to control the material's light-emitting behavior.
Standard chemically synthesized this compound, produced by reacting iron(II) oxide with hydrofluorosilicic acid, typically appears as white, non-luminescent crystals at room temperature. rsc.org However, a significant breakthrough has been the development of an electrochemical synthesis method using metallurgical iron disilicide/silicon (FeSi₂/Si) substrates. researchgate.netrsc.org This technique yields nano-powders of this compound that demonstrate strong photoluminescence in the red-yellow portion of the visible spectrum. researchgate.netrsc.org
The spectral characteristics of these luminescent nano-powders can be further influenced by the nature of the excitation source. rsc.org Under a standard xenon lamp, the material emits a broad photoluminescence band. In contrast, when subjected to high-power femtosecond laser excitation, a noticeable enhancement of the lower energy (redder) part of the emission spectrum is observed. rsc.org This demonstrates that the emission profile can be actively controlled by the photo-excitation conditions.
The following data table summarizes the photoluminescence spectral behavior of electrochemically synthesized this compound under different excitation conditions.
| Excitation Source | Primary Photoluminescence Observation | Spectral Region |
| Xenon (Xe) Lamp | Broad emission band | Yellow-Orange |
| Femtosecond Laser (343 nm) | Enhanced low-energy emission | Red-Yellow |
| Data sourced from Pastushenko, A., & Lysenko, V. (2016). rsc.org |
Manipulation of Electronic Defect States for Enhanced Emission
The observed photoluminescence in electrochemically synthesized this compound is attributed to the creation of electronic defect states within the material's band gap. researchgate.netrsc.org These defects, which are absent in the non-luminescent, chemically synthesized version, act as radiative centers where photo-generated charge carriers can recombine and emit light. rsc.org
The formation of these luminescent centers is directly linked to the electrochemical processing of the FeSi₂/Si substrates. rsc.org It is theorized that the iron disilicide (FeSi₂) phase is instrumental in forming the specific electronic states that facilitate radiative recombination. rsc.org This indicates that the synthesis process directly manipulates the electronic structure of the resulting material to induce luminescence.
The decay kinetics of the photoluminescence provide further insight into the nature of these defect states. The decay is not a single exponential process, which suggests a complex distribution of defect states. rsc.org The lifetime of the photoluminescence varies with the emission energy, being shorter at higher energies. rsc.org This is likely due to a higher probability of non-radiative Auger recombination at these higher energy levels. rsc.org The ability to influence the dominant emission band through high-level photo-excitation further underscores the potential to manipulate these defect states for tailored light emission. rsc.org
The material's luminescence is also remarkably stable. The electrochemically synthesized nano-powders show no significant degradation in their photoluminescent intensity or spectral position even after two years of storage under ambient conditions, highlighting the robustness of these defect-induced properties. rsc.org
The table below presents the photoluminescence decay times at different emission energies, illustrating the complex nature of the defect states.
| Emission Energy (eV) | Approximate Photoluminescence Lifetime (µs) |
| 1.67 | 3.0 |
| 2.06 | < 2.0 |
| Data sourced from Pastushenko, A., & Lysenko, V. (2016). rsc.org |
Environmental Geochemistry and Advanced Analytical Methodologies
Pathways of Formation and Transformation in Geochemical Systems
In geochemical systems, the presence and transformation of ferrous hexafluorosilicate (B96646), hexahydrate are governed by the availability of its constituent ions and the prevailing physicochemical conditions of the environment. The formation is intrinsically linked to the interaction of iron, silicon, and fluorine sources in aqueous media.
Once the hexafluorosilicate anion is present in an aqueous system, its combination with ferrous iron (Fe²⁺) leads to the formation of ferrous hexafluorosilicate. The availability of Fe²⁺ is common in reducing environments where iron exists in its +2 oxidation state. nih.gov The subsequent hydration of this salt results in the stable hexahydrate form, FeSiF₆·6H₂O.
The transformation of ferrous hexafluorosilicate in the environment is also a significant process. The hexafluorosilicate ion is thermodynamically unstable in soil environments, where other elements like aluminum and iron compete to form complexes with the fluoride (B91410) ions. nih.gov Furthermore, the compound can undergo hydrolysis. The stability of the SiF₆²⁻ anion is dependent on pH, and it can break down, releasing fluoride and silicate (B1173343) species back into the environment. nih.gov
Research into the electrochemical synthesis of ferrous hexafluorosilicate provides a model for the potential chemical pathways. In these syntheses, substrates containing both iron and silicon (such as iron disilicide, FeSi₂) are etched with hydrofluoric acid, demonstrating the direct reaction of the constituent elements under acidic, fluoride-rich conditions to form the compound. rsc.orgresearchgate.netalfa-chemistry.com
Table 1: Pathways of Formation of Ferrous Hexafluorosilicate in Aqueous Systems
| Reactants | Environmental Conditions | Resulting Species/Process | Source |
|---|---|---|---|
| Silicon Dioxide (SiO₂), Hydrofluoric Acid (HF) | Acidic aqueous environments | Formation of Hexafluorosilicic Acid (H₂SiF₆) | wikipedia.org |
| Silicate Minerals, Fluoride Ions (F⁻) | Acidic conditions | Formation of Hexafluorosilicate anion (SiF₆²⁻) | nih.gov |
| Hexafluorosilicate anion (SiF₆²⁻), Ferrous Iron (Fe²⁺) | Aqueous, reducing environments | Precipitation of Ferrous Hexafluorosilicate (FeSiF₆) | nih.gov |
Advanced Analytical Techniques for Detection and Characterization in Complex Matrices
The detection and characterization of ferrous hexafluorosilicate, hexahydrate, and its ionic components in complex environmental matrices such as water, soil, and industrial effluents require sophisticated analytical methodologies capable of high sensitivity and specificity.
Ion Chromatography (IC) is a prominent technique for the determination of the hexafluorosilicate anion. IC can separate various anions in a sample, and when coupled with a conductivity detector, it can quantify fluoride and other acid anions. chromatographyonline.com For specific detection of the silicon component, IC can be combined with a post-column reaction (PCR) where the hexafluorosilicate is converted to orthosilicic acid, which then reacts to form a colored complex (molybdosilicic acid) that can be measured by a spectrophotometric detector. chromatographyonline.com This dual detection approach allows for the simultaneous determination of both the fluoride and the hexafluorosilicate content. chromatographyonline.com IC has also been successfully applied to the indirect determination of fluoride by separating aluminum-fluoride complexes. nih.govdss.go.th
Mass Spectrometry (MS) , often coupled with a separation technique, provides high sensitivity and specificity.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for elemental analysis. It can be used for the indirect determination of fluoride by monitoring related elements in complexes, such as aluminum at mass 27, achieving very low detection limits. nih.govdss.go.th ICP-MS is also a primary method for the speciation of dissolved iron (Fe²⁺ and Fe³⁺) in environmental water samples after separation, which is crucial for understanding the geochemical context of ferrous hexafluorosilicate. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) has been developed for the robust determination of fluoride ions in various water samples, including those with complex matrices, after a silylation derivatization step. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for characterizing complex structures containing the hexafluorosilicate anion, as demonstrated in the analysis of supramolecular nanojars. nih.gov
Spectroscopic Methods are essential for structural characterization.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is a highly effective and direct method for probing the SiF₆²⁻ anion. nih.gov The 100% natural abundance and high sensitivity of the ¹⁹F nucleus provide a distinct signal that can be used for identification and to study the anion's chemical environment. nih.gov
X-ray Diffraction (XRD) is the definitive method for determining the crystalline structure of solid this compound, confirming its phase and lattice parameters. rsc.orgacs.org
Raman and Fourier-Transform Infrared (FTIR) Spectroscopy are vibrational spectroscopy techniques used to identify the functional groups and characterize the bonds within the compound and related materials. mdpi.commdpi.comnih.gov
Other Techniques such as Flow Injection Analysis (FIA) coupled with Thermal Lens Spectrometry (TLS) have been employed for the highly sensitive detection of iron species (Fe²⁺) in natural waters, which is relevant for assessing the availability of ferrous ions for the formation of the compound. nih.gov
Table 2: Advanced Analytical Techniques for Ferrous Hexafluorosilicate and its Components
| Technique | Principle of Detection | Application in Complex Matrices | Source(s) |
|---|---|---|---|
| Ion Chromatography (IC) | Separation of ions followed by conductivity or spectrophotometric detection (post-column reaction). | Simultaneous determination of fluoride and hexafluorosilicate in acidic etching baths and environmental waters. | chromatographyonline.comnih.govthermofisher.com |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample in plasma, followed by mass-to-charge ratio separation. | Ultra-trace elemental analysis; speciation of Fe(II)/Fe(III); indirect fluoride detection in natural waters. | nih.govdss.go.thnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Determination of fluoride in complex water samples after derivatization. | nih.gov |
| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field. | Direct detection and characterization of the hexafluorosilicate (SiF₆²⁻) anion. | nih.gov |
| X-ray Diffraction (XRD) | Scattering of X-rays by the crystalline lattice of a solid material. | Identification and structural analysis of solid-phase this compound. | rsc.orgacs.org |
| Flow Injection Analysis - Thermal Lens Spectrometry (FIA-TLS) | Spectrometric measurement of heat-induced refractive index changes in a sample stream. | Highly sensitive determination of Fe(II) concentrations in natural water samples. | nih.gov |
Future Research Directions and Emerging Trends
Exploration of Quantum Coherence and Spintronics Potential
The presence of the iron(II) center in ferrous hexafluorosilicate (B96646), hexahydrate makes it a compelling subject for the burgeoning fields of quantum information science and spintronics. Iron(II) complexes are known to exhibit a range of spin states, including high-spin (S=2) and low-spin (S=0) configurations, which can be sensitive to their coordination environment and external stimuli such as temperature and pressure. aip.org This spin-state versatility is a fundamental prerequisite for materials that could function as molecular-scale switches or data storage units.
Recent research has highlighted the potential of iron(II) complexes in spintronic devices, where the spin of the electron, in addition to its charge, is harnessed for information processing. researchgate.net For instance, thin films of cage-like iron(II) complexes have been successfully integrated into vertical spin valve structures, demonstrating the feasibility of using such molecules in spintronic applications. researchgate.net Furthermore, the phenomenon of spin crossover (SCO), where a material can be switched between different spin states, is of particular interest for developing molecular memory and magneto-optical devices. aip.org Although direct studies on the quantum coherence of ferrous hexafluorosilicate, hexahydrate are limited, the investigation of quantum coherence in other iron-based molecular systems has shown promising results, suggesting that with targeted synthetic modifications, long-lived quantum states could be achievable. researchgate.netacs.org
Future research in this area will likely focus on:
Characterizing the spin dynamics of the Fe(II) centers within the crystal lattice of this compound at low temperatures.
Investigating the potential for inducing and controlling spin crossover in this compound through external stimuli.
Exploring the quantum coherence times of the electron spins, a critical parameter for their potential use as qubits in quantum computers. colab.wscolab.ws
The insights gained from such studies could pave the way for the utilization of this compound, or structurally related compounds, in next-generation quantum technologies.
Advanced In Situ Characterization Techniques for Dynamic Processes
Understanding the dynamic processes within the crystal structure of this compound, particularly the behavior of the water molecules of hydration and the response of the [Fe(H₂O)₆]²⁺ and [SiF₆]²⁻ ions to changing conditions, is crucial for unlocking its full potential. Advanced in situ characterization techniques offer the ability to observe these processes in real-time, providing unprecedented insights into the material's structure-property relationships.
The study of hydrated salt crystals has benefited significantly from techniques that can probe their structure and dynamics under various stimuli. nih.gov For instance, in situ single-crystal X-ray diffraction has been instrumental in characterizing metastable hydrate (B1144303) phases, revealing complex hydrogen-bonding networks and the crucial role of water in the crystal architecture. nih.gov This technique could be employed to study phase transitions in this compound as a function of temperature and pressure.
Quasielastic Neutron Scattering (QENS) is another powerful tool, particularly for studying the dynamics of water molecules. acs.org Given the presence of six water ligands directly coordinated to the iron center, QENS could provide detailed information on the rotational and translational motions of these water molecules and how they are influenced by the surrounding ions. This is especially relevant as the dynamics of the hydration sphere can significantly impact the magnetic and electronic properties of the Fe(II) center.
Furthermore, Mössbauer spectroscopy is an indispensable technique for probing the local environment of the iron nucleus. nih.govcarleton.edu Temperature-dependent Mössbauer studies can reveal subtle changes in the electronic structure and spin state of the Fe(II) ion, providing direct evidence of phenomena like spin crossover. aip.orgmdpi.com By performing these measurements in situ, researchers can correlate dynamic structural changes with the electronic behavior of the iron center.
Future research leveraging these advanced in situ techniques would aim to:
Elucidate the precise mechanisms of dehydration and thermal decomposition.
Observe and characterize any pressure- or temperature-induced phase transitions and their effect on the material's properties.
Directly probe the dynamics of the water molecules and their role in mediating interactions within the crystal lattice. chemrxiv.org
These studies will provide a more comprehensive understanding of the dynamic nature of this compound, which is essential for both fundamental science and the design of new functional materials.
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| In Situ Single-Crystal X-ray Diffraction | Real-time atomic-level structural changes, phase transitions, hydrogen bonding. nih.gov | Characterizing structural transformations under varying temperature and pressure. |
| Quasielastic Neutron Scattering (QENS) | Dynamics of hydrogen-containing species, such as water molecules. acs.org | Studying the motion of the six coordinated water molecules and their influence on the Fe(II) center. |
| Mössbauer Spectroscopy | Valence state, spin state, and local coordination environment of iron atoms. nih.govcarleton.edu | Detecting changes in the electronic structure and spin state of the Fe(II) ion during dynamic processes. aip.orgmdpi.com |
Integration with Artificial Intelligence and Machine Learning for Material Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science by accelerating the discovery and design of new materials with desired properties. github.ioacs.org For a compound like this compound, and the broader class of hexafluorosilicate materials, AI/ML approaches offer a powerful avenue for exploring their potential and guiding experimental efforts.
One of the key applications of ML in materials science is the prediction of crystal structures and properties. researchgate.net By training models on large databases of known materials, it is possible to predict the stability and electronic properties of novel or uncharacterized compounds. aps.org For instance, deep learning models have shown remarkable success in predicting the critical temperatures of superconductors based solely on their chemical composition, even identifying new classes of materials that were not present in the initial training data. aps.org A similar approach could be applied to screen for hexafluorosilicate-based materials with interesting magnetic or electronic properties.
Furthermore, ML can be used to analyze complex data from high-throughput experiments and simulations. This is particularly relevant for understanding the structure-property relationships in complex systems like hydrated salts. For example, ML algorithms can identify subtle correlations in spectroscopic data or molecular dynamics simulations that might be missed by traditional analysis methods. This can lead to a deeper understanding of how the composition and structure of a material influence its function.
Future research at the intersection of AI/ML and the study of this compound could involve:
High-throughput computational screening of related hexafluorosilicate compounds to identify candidates with optimal properties for spintronics or quantum computing.
Development of ML models to predict the magnetic behavior and spin-crossover temperatures of iron-containing complexes based on their structural features. aps.org
Using AI to guide the synthesis of new materials by predicting reaction outcomes and optimizing synthesis parameters.
By combining the predictive power of AI/ML with targeted experimental validation, the exploration of this compound and its analogues can be significantly accelerated, leading to the discovery of new materials with tailored functionalities.
| AI/ML Application | Description | Potential Impact on Ferrous Hexafluorosilicate Research |
|---|---|---|
| High-Throughput Screening | Rapidly evaluating the properties of a large number of candidate materials using computational models. | Identification of new hexafluorosilicate-based materials with desirable electronic or magnetic properties. |
| Property Prediction | Training machine learning models to predict material properties based on their composition and structure. researchgate.netaps.org | Forecasting the magnetic behavior and potential for spin crossover in ferrous hexafluorosilicate and related compounds. |
| Guided Synthesis | Using AI algorithms to suggest optimal reaction conditions and pathways for synthesizing new materials. | Accelerating the experimental discovery of novel functional materials based on the hexafluorosilicate framework. |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of ferrous hexafluorosilicate hexahydrate relevant to experimental design?
- Answer: The compound (FeSiF₆·6H₂O) has a molecular weight of 306.012 g/mol, density of 1.961 g/cm³, and water solubility of 72.1 g/100 g at 0°C, increasing to 100.1 g/100 g at 106°C . These properties are critical for designing synthesis, purification (e.g., recrystallization), and solution-based experiments. Solubility trends must be considered for concentration-dependent studies.
Q. What methods are recommended for synthesizing ferrous hexafluorosilicate hexahydrate in a laboratory setting?
- Answer: While direct synthesis methods for FeSiF₆·6H₂O are not explicitly detailed in the evidence, analogous protocols for magnesium hexafluorosilicate hexahydrate involve reacting fluorosilicic acid (H₂SiF₆) with a metal source (e.g., MgCO₃) under controlled pH (3–4) . For ferrous variants, substituting iron(II) salts (e.g., FeCO₃ or Fe(OH)₂) in a similar acidic environment is plausible. Post-synthesis steps include filtration, evaporation, and crystallization .
Q. How does the solubility of ferrous hexafluorosilicate hexahydrate in water at different temperatures influence its purification processes?
- Answer: The marked increase in solubility with temperature (72.1 g/100 g at 0°C vs. 100.1 g/100 g at 106°C) supports temperature-gradient recrystallization. Cooling a saturated hot solution yields high-purity crystals, while impurities remain dissolved .
Q. What titration methods are suitable for quantifying iron content in ferrous hexafluorosilicate hexahydrate?
- Answer: Redox titration using cerium(IV) ammonium nitrate (as in Fe²⁺/Ce⁴⁺ potentiometric titration ) or complexometric EDTA titration (validated for zinc analogs ) can quantify Fe²⁺. Ensure acidic conditions to prevent oxidation of Fe²⁺ during analysis.
Advanced Research Questions
Q. How can researchers analyze the hydrolysis behavior of ferrous hexafluorosilicate hexahydrate under varying pH conditions?
- Answer: Hydrolysis pathways can be studied via ¹⁹F NMR and pH monitoring. Evidence shows hexafluorosilicate dissociation produces SiF₅⁻ (or its hydrate) below pH 3.5, while no intermediates form at pH 3.5–5 . Adjusting pH with non-interfering buffers (e.g., phosphate-free) is critical to avoid artifacts.
Q. What spectroscopic or diffraction techniques are effective in characterizing the structural integrity of ferrous hexafluorosilicate hexahydrate?
- Answer: X-ray diffraction (XRD) confirms crystallinity and phase purity , while ICP-MS validates elemental composition (e.g., Fe and Si ratios). Karl Fischer titration quantifies hydrate water content . FTIR can identify Si-F vibrational modes to detect decomposition.
Q. What strategies can mitigate the destabilizing effects of acidic or basic buffers on ferrous hexafluorosilicate hexahydrate during biological experiments?
- Answer: Common biological buffers (e.g., phosphate/citrate) inadequately stabilize pH in the presence of hexafluorosilicates, leading to acidic shifts . Use high-capacity buffers (e.g., HEPES) or isolate the compound from aqueous media via encapsulation to minimize hydrolysis.
Q. How should researchers address discrepancies in reported dissociation constants (pKd) of ferrous hexafluorosilicate hexahydrate in aqueous solutions?
- Answer: Discrepancies arise from pH-dependent oligomerization and silica formation. Under acidic conditions (pH <3.5), ¹⁹F NMR-derived pKd averages 30.6 . Replicate experiments under controlled ionic strength and temperature, and validate with complementary techniques like conductivity measurements.
Methodological Notes
- Contradictions in Evidence: Hexafluorosilicate stability varies with pH; intermediates like SiF₅⁻ form only below pH 3.5 , conflicting with assumptions of broader stability.
- Critical Techniques: XRD, ¹⁹F NMR, and redox titrations are foundational. For biological applications, encapsulation or non-aqueous matrices are advised to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
